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Linalool - d5

Cat. No.: B1148071
CAS No.: 159592-39-9
M. Wt: 159.28
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Description

Contextualization of Linalool (B1675412) as a Monoterpenoid in Chemical Sciences

Linalool, with the chemical formula C10H18O, is a naturally occurring acyclic tertiary alcohol and a prominent member of the monoterpenoid family. nih.govmdpi.com Monoterpenoids are a class of organic compounds derived from two isoprene (B109036) units, which are fundamental building blocks in the biosynthesis of a vast array of natural products in plants. researchgate.netwikipedia.org Linalool is found in a wide variety of plants and is a significant component of many essential oils, contributing to their characteristic aroma. nih.govmdpi.comwikipedia.org In the realm of chemical sciences, linalool is a subject of extensive research due to its interesting chemical properties, stereochemistry, and its role as a precursor in the synthesis of other compounds, such as vitamin E. mdpi.com Its presence in numerous plant species also makes it a key analyte in flavor and fragrance chemistry, as well as in studies of plant metabolism and chemical ecology. nih.govresearchgate.netwikipedia.org

Rationale for Deuterium (B1214612) Isotopic Labeling in Contemporary Research Methodologies

Isotopic labeling is a powerful technique used to trace the path of an isotope through a chemical reaction or a metabolic pathway. wikipedia.org In this method, one or more atoms in a molecule of interest are substituted with their isotopes. wikipedia.org Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently employed for this purpose. symeres.comacanthusresearch.com The primary rationale for using deuterium labeling lies in its ability to alter the mass of a molecule without significantly changing its chemical properties. acanthusresearch.com This mass difference is readily detectable by analytical instruments like mass spectrometers. wikipedia.org

The incorporation of deuterium into a molecule is a key strategy in several research areas:

Mechanistic and Kinetic Studies: The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which is a change in the reaction rate. Studying this effect provides valuable insights into reaction mechanisms. symeres.com

Metabolic and Pharmacokinetic Studies: Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules within biological systems. symeres.com They help in understanding metabolic pathways, bioavailability, and drug interactions. symeres.com

Analytical Chemistry: Deuterated compounds serve as excellent internal standards for quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). acanthusresearch.combioscience.co.uk

Significance of Linalool-d5 as a Tracer and Analytical Standard

Linalool-d5 is a deuterated analogue of linalool where five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes Linalool-d5 a highly effective tool in advanced chemical research, primarily as an internal standard for the precise quantification of linalool in various complex matrices. mdpi.comunibo.itunimi.it

When used as an internal standard, a known amount of Linalool-d5 is added to a sample before analysis. unibo.it Because Linalool-d5 is chemically almost identical to the non-labeled linalool, it behaves similarly during sample preparation and analysis, including extraction and chromatographic separation. acanthusresearch.com However, due to its higher mass, its signal is distinct from that of the natural linalool in a mass spectrometer. wikipedia.org This allows for accurate quantification by comparing the signal intensity of the analyte (linalool) to that of the internal standard (Linalool-d5), which corrects for any loss of analyte during sample processing or variations in instrument response. acanthusresearch.commdpi.com

This application is crucial in fields such as:

Food and Beverage Analysis: Determining the concentration of linalool in products like wine, tea, and sake, which influences their aromatic profile. mdpi.comunibo.itacs.org

Environmental Analysis: Monitoring the presence of linalool as a volatile organic compound in environmental samples.

Botanical and Agricultural Research: Quantifying linalool in plant extracts to study its biosynthesis or its role in plant-insect interactions. unimi.itunipd.it

The use of Linalool-d5 significantly enhances the accuracy and reliability of analytical methods, making it an indispensable tool for researchers. acanthusresearch.commdpi.com

Chemical and Physical Properties of Linalool-d5

PropertyValue
Chemical Formula C₁₀H₁₃D₅O
CAS Number 159592-39-9

Research Applications of Linalool-d5

Research AreaApplication of Linalool-d5
Food Chemistry Internal standard for quantifying linalool and other flavor compounds in green tea infusions. unibo.itmdpi.com
Enology (Wine Science) Used as an internal standard for the quantification of terpenoids in Riesling winegrapes and other wine varieties. mdpi.comresearchgate.net
Cannabis Analysis Employed as an internal standard for the quantification of terpenoids in different cannabis chemotypes. unimi.it
Flavor and Fragrance Analysis Utilized as an internal standard in the analysis of citrus-like flavor compositions. google.com
Brewing Science Serves as an internal standard for the analysis of volatile compounds in beer and non-alcoholic beer. hopsteiner.deacs.org

Properties

CAS No.

159592-39-9

Molecular Formula

C10H13D5O

Molecular Weight

159.28

Purity

95% min.

Synonyms

Linalool - d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment for Linalool D5

Strategies for Regioselective Deuterium (B1214612) Incorporation into Linalool (B1675412)

The synthesis of Linalool-d5 requires precise methods to replace five specific hydrogen atoms with deuterium. The challenge lies in achieving high regioselectivity and isotopic enrichment, avoiding unwanted H/D exchange, and preventing the formation of a complex mixture of isotopologues (molecules with different numbers of deuterium atoms) and isotopomers (molecules with deuterium in different positions). marquette.edubvsalud.org

Chemoenzymatic synthesis offers a powerful route to complex molecules by combining the selectivity of enzymes with the practicality of chemical reactions. acs.orgmdpi.com This approach is particularly advantageous for producing stereospecific and regioselectively labeled compounds. acs.org The biosynthesis of linalool in nature proceeds from geranyl diphosphate (B83284) (GPP) via the mevalonate (B85504) or non-mevalonate pathways, catalyzed by the enzyme linalool synthase. google.com

A chemoenzymatic strategy for Linalool-d5 could involve:

Use of Deuterated Precursors: Genetically modified yeasts or bacteria, which are known to produce linalool, can be cultured in a medium enriched with deuterated precursors. google.com For instance, feeding the organism deuterated leucine (B10760876) has been shown to result in its incorporation into isoprenoids. tandfonline.comtandfonline.com

Modular Enzymatic Synthesis: A modular, cell-free enzymatic approach allows for greater control over the labeling process. researchgate.netdoi.org This can be achieved by a multi-enzyme cascade. For example, kinases can be used to phosphorylate a custom-synthesized, deuterated isoprenol or prenol. doi.org The resulting deuterated dimethylallyl diphosphate (DMAPP) and/or isopentenyl diphosphate (IPP) analogues can then be assembled by prenyl transferases to form a deuterated GPP, which is finally cyclized by a linalool synthase to yield Linalool-d5. This modularity allows for the precise placement of deuterium atoms in the final terpene structure. researchgate.net

Traditional chemical synthesis provides versatile and scalable pathways for producing deuterated compounds. Strategies for Linalool-d5 often adapt known syntheses of linalool by substituting standard hydrogen-containing reagents with their deuterated counterparts.

Common deuteration reactions applicable to Linalool-d5 synthesis include:

Catalytic Reduction: Linalool can be synthesized by the selective reduction of dehydrolinalool. chemicalbook.com By using deuterium gas (D₂) with a Lindlar-type catalyst (e.g., palladium on calcium carbonate poisoned with lead) or other selective catalysts, two deuterium atoms can be incorporated across a triple bond.

Reduction with Deuteride (B1239839) Reagents: Carbonyl groups or epoxides at strategic positions in a precursor molecule can be reduced using powerful deuteride-donating agents like lithium aluminum deuteride (LiAlD₄). acs.org For example, the reduction of an appropriate ketone or ester precursor would install a deuterium atom at the carbinol center (C3) of the linalool backbone.

Base-Catalyzed H/D Exchange: Protons on carbons adjacent to activating groups (like carbonyls) can be exchanged for deuterium by treatment with a strong base (e.g., NaOD) in a deuterated solvent like D₂O or d5-ethanol. acs.org This method can be used to deuterate specific positions in a synthetic intermediate before the final steps of the synthesis.

Organometallic Addition to Carbonyls: The addition of a deuterated organometallic reagent (e.g., deuterated vinyl Grignard or organolithium) to a ketone precursor like 6-methyl-5-hepten-2-one (B42903) is a direct method for constructing the linalool skeleton while introducing deuterium at specific locations.

A hypothetical pathway could involve the synthesis of a d3-methyl-heptenone precursor, followed by the addition of a d2-vinyl Grignard reagent to complete the carbon skeleton and install the remaining deuterium atoms.

Achieving high isotopic purity (typically >98%) is critical for the utility of Linalool-d5 as an internal standard. synmr.in Optimization is a multi-faceted process aimed at maximizing the incorporation of the desired number of deuterium atoms while minimizing the abundance of other isotopologues.

Key optimization parameters include:

Reaction Conditions: Temperature, pressure, reaction time, and catalyst choice must be carefully controlled. nih.gov For instance, in catalytic deuterations, conditions must be selected to prevent over-reduction or unwanted isomerization.

Reagent Purity: The isotopic purity of the deuterating agent (e.g., D₂O, LiAlD₄, deuterated solvents) is paramount. synmr.in Using reagents with lower isotopic enrichment will directly translate to a less pure final product.

Minimizing H/D Scrambling: Unwanted hydrogen-deuterium exchange reactions can lower isotopic purity. nih.gov This can be mitigated by using aprotic solvents (where applicable), controlling the reaction pH, and carefully planning the synthetic sequence to introduce deuterium late in the route, if possible, to avoid loss in subsequent steps.

Purification: While challenging due to the similar physical properties of isotopologues, chromatographic purification techniques are employed to remove chemical impurities. marquette.edu The isotopic purity itself is a feature of the reaction's success and is not typically improved by standard purification.

Table 1: Factors Influencing Isotopic Purity and Yield in Linalool-d5 Synthesis

FactorObjectiveMethod of Control & OptimizationPotential Issues
Isotopic Enrichment of ReagentsMaximize the deuterium content of the final product.Use of high-purity deuterated reagents (e.g., D₂O >99.8 atom % D, LiAlD₄ >98 atom % D). synmr.inHigh cost and hygroscopic nature of some deuterated reagents. synmr.in
Regioselectivity of ReactionIncorporate deuterium only at the desired positions.Choice of specific chemical reactions (e.g., LiAlD₄ reduction of ketones) or enzymatic catalysts (e.g., linalool synthase). researchgate.netacs.orgSide reactions or lack of perfect enzyme fidelity leading to isotopomers.
H/D ExchangePrevent loss of incorporated deuterium or unwanted incorporation of hydrogen.Control of pH, temperature, and exclusion of protic impurities (H₂O). Use of aprotic solvents. nih.govLabile deuterium atoms can exchange back to hydrogen during workup or purification.
Reaction YieldMaximize the quantity of deuterated linalool produced.Optimization of reaction parameters (stoichiometry, temperature, catalysts, time). nih.govHarsh reaction conditions needed for deuteration may lower overall chemical yield.

Chemical Synthesis Pathways and Reaction Mechanisms for Linalool-d5 Production

Validation of Isotopic Purity and Deuterium Enrichment Levels

Rigorous analytical validation is essential to certify Linalool-d5 as an internal standard. This involves confirming the molecular structure, determining the level of isotopic enrichment, and verifying the position of the deuterium labels. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.org

Mass spectrometry (MS) is the primary tool for determining isotopic purity by analyzing the mass-to-charge ratio of the compound and its isotopologues. bvsalud.org

High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization HRMS (ESI-HRMS) are crucial for accurately measuring isotopic purity. nih.govresearchgate.net HRMS can resolve the small mass differences between isotopologues (e.g., Linalool-d4 vs. Linalool-d5), which may be indistinguishable with lower-resolution instruments. Isotopic purity is calculated by comparing the relative abundances of the signals corresponding to the unlabeled compound (d0) and all deuterated variants (d1, d2, d3, d4, d5). nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS provides information on the location of the deuterium labels. nih.gov In this technique, the Linalool-d5 molecular ion is isolated and fragmented. The resulting fragment ions are then analyzed. A shift in the mass of a specific fragment compared to the corresponding fragment from unlabeled linalool indicates the presence of deuterium atoms in that portion of the molecule, helping to confirm the regioselectivity of the synthesis. researchgate.netresearchgate.net

Table 2: Hypothetical Mass Spectrometry Data for Linalool vs. Linalool-d5

AnalysisLinalool (Unlabeled)Linalool-d5 (Expected)Information Gained
Molecular Ion (M+)m/z 154.1358m/z 159.1671Confirms overall incorporation of 5 deuterium atoms.
Isotopic DistributionDominated by d0 peak, with natural abundance C13 peak.Dominated by d5 peak. Small d0-d4 peaks indicate isotopic impurity. nih.govCalculation of isotopic purity and degree of deuteration. researchgate.net
MS/MS FragmentationCharacteristic fragments at specific m/z values. researchgate.netMass shifts in specific fragments corresponding to the location of D atoms. researchgate.netPositional analysis of deuterium labels. nih.gov

While MS confirms the number of deuterium atoms, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of their location, confirming the molecule's structural integrity and the regioselectivity of the deuteration. rsc.org

¹H NMR (Proton NMR): This is the most direct method for observing the success of deuteration. In the ¹H NMR spectrum of Linalool-d5, the signals corresponding to the five protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. researchgate.net

²H NMR (Deuterium NMR): In this experiment, signals are observed only for the deuterium atoms. The spectrum will show peaks at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing unambiguous proof of their location.

¹³C NMR (Carbon-13 NMR): The ¹³C spectrum is also affected by deuteration. Carbons directly bonded to deuterium atoms exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to carbons bonded to protons. This provides further confirmation of the label positions.

The combination of these NMR techniques allows for a complete and unambiguous assignment of the deuterium positions, validating the synthetic strategy and ensuring the quality of the Linalool-d5 standard.

Advanced Analytical Applications of Linalool D5

Quantification in Complex Matrices Utilizing Linalool-d5 as an Internal Standard

The use of a stable isotope-labeled internal standard, such as Linalool-d5, is a premier strategy for achieving accurate and precise quantification of linalool (B1675412) in intricate matrices like essential oils, beverages, and biological fluids. researchgate.netresearchgate.netcaymanchem.com This approach, known as isotope dilution analysis (IDA), is considered a gold-standard technique because the internal standard's chemical and physical properties are nearly identical to the analyte's, ensuring it behaves similarly during sample preparation and analysis. scioninstruments.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like linalool. nih.gov When developing quantitative methods, Linalool-d5 is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. scioninstruments.com This allows it to compensate for variations in extraction efficiency, injection volume, and instrument response.

Method validation for GC-MS analysis using Linalool-d5 as an internal standard typically involves assessing several key parameters to ensure the method is reliable and fit for purpose. nih.govsrce.hr These parameters include:

Linearity: A calibration curve is constructed by plotting the ratio of the analyte (linalool) peak area to the internal standard (Linalool-d5) peak area against the concentration of the analyte. Excellent linearity, with correlation coefficients (R²) of 0.98 or greater, is often achieved, demonstrating a direct proportional relationship between the response ratio and concentration. researchgate.neted.gov

Accuracy: This is determined by analyzing samples with known concentrations of linalool (quality control samples) and comparing the measured concentration to the true value. Acceptable accuracy is often within a ±20% range of the nominal concentration. researchgate.neted.gov

Precision: This evaluates the repeatability of the method. Intra-day precision assesses the variation within a single day, while inter-day precision measures it across different days. The precision is typically expressed as the relative standard deviation (RSD), with values below 15% often considered acceptable. srce.hr

Specificity and Selectivity: The use of MS detection, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high selectivity. By monitoring specific mass-to-charge (m/z) ratios for linalool and Linalool-d5, interferences from other matrix components can be minimized. nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For linalool analysis in various matrices, LODs can be in the low µg/L range. researchgate.net

A study on the determination of linalool in essential oils using headspace solid-phase microextraction (SPME) coupled with GC-MS demonstrated the superiority of the internal standard method with Linalool-d5 over external calibration. researchgate.neted.gov The internal standard calibration curve showed excellent linearity (R² ≥ 0.98), whereas the external standard calibration was less reliable (R² < 0.50). researchgate.neted.gov

Table 1: GC-MS Method Validation Parameters for Linalool Quantification using Linalool-d5

Parameter Typical Acceptance Criteria Research Finding Example
Linearity (R²) ≥ 0.99 ≥ 0.999 nih.gov
Accuracy 80-120% 98.3–101.6% nih.gov
Intra-day Precision (RSD) ≤ 15% ≤ 2.56% nih.gov
Inter-day Precision (RSD) ≤ 15% ≤ 2.56% nih.gov
LOD Dependent on matrix 5.0 µg/L in fish tissue researchgate.net

While GC-MS is common for volatile analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly for less volatile compounds or when derivatization is not desired. mdpi.comnih.govresearchgate.net Though less common for linalool itself due to its volatility, LC-MS/MS methods can be developed and are crucial for analyzing linalool metabolites or in complex biological matrices where extensive sample cleanup is required. mdpi.comnih.govresearchgate.net

The principles of method development and validation using Linalool-d5 as an internal standard in LC-MS/MS are similar to those for GC-MS. mdpi.comnih.govresearchgate.net Key steps include optimizing the chromatographic separation, the ionization source parameters (often electrospray ionization - ESI), and the MS/MS transitions (precursor ion to product ion). mdpi.comnih.govresearchgate.net

A validated LC-MS/MS method for linalool in human serum utilized a different internal standard but highlighted the validation process. mdpi.comnih.govresearchgate.net The method demonstrated good linearity over a specific concentration range with a correlation coefficient greater than 0.99. mdpi.com The validation also included assessments of precision, accuracy, selectivity, sensitivity, matrix effects, and stability. mdpi.comnih.govresearchgate.net If Linalool-d5 were used, it would be expected to provide even more robust correction for matrix effects and other analytical variables. nih.gov

Complex matrices, such as food, beverages, and biological fluids, contain numerous compounds that can interfere with the analysis of the target analyte. eurl-pesticides.eu This "matrix effect" can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. rsc.orgnih.gov

Isotopic dilution analysis using Linalool-d5 is a highly effective strategy to mitigate these matrix effects. nih.gov Because Linalool-d5 is chemically almost identical to linalool, it co-elutes from the chromatography column and experiences the same signal suppression or enhancement in the ion source of the mass spectrometer. scioninstruments.comamericanlaboratory.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix is effectively cancelled out. nih.gov This ensures that the quantitative results are more accurate and reliable, even in the presence of significant matrix interferences. researchgate.net The use of stable isotope-labeled standards is considered a crucial step to obtain reliable results in the quantitative analysis of trace targets in complex sample matrices. nih.gov

Method Development and Validation in Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectroscopic Investigations of Linalool-d5

The introduction of deuterium (B1214612) into the linalool molecule also makes Linalool-d5 a subject of interest for fundamental spectroscopic studies. These investigations can provide insights into molecular structure, vibrational modes, and the effects of isotopic substitution.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium isotope in Linalool-d5 leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

Based on general principles of vibrational spectroscopy, the C-H stretching vibrations in linalool are typically observed in the 2900-2980 cm⁻¹ region of the FT-IR spectrum. ijcrt.org Due to the increased mass of deuterium, the corresponding C-D stretching vibrations in Linalool-d5 would be expected to appear at a lower frequency, approximately in the 2100-2200 cm⁻¹ range. This isotopic shift provides a clear spectral window to observe the deuterated positions.

Table 2: Predicted FT-IR Vibrational Frequencies for Linalool vs. Linalool-d5

Vibrational Mode Linalool (cm⁻¹) Linalool-d5 (Predicted, cm⁻¹)
C-H Stretch 2900-2980 ijcrt.org ~2900-2980 (for remaining C-H)
C-D Stretch N/A ~2100-2200
C=C Stretch ~1646-1672 ijcrt.orgmdpi.com ~1646-1672

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of deuterium atoms in a molecule.

²H NMR Spectroscopy: Deuterium (²H) NMR is a direct method to observe the deuterated sites. blogspot.commagritek.com A ²H NMR spectrum of Linalool-d5 would show signals corresponding to the chemical shifts of the deuterium nuclei. The chemical shift scale for ²H is the same as for ¹H NMR, allowing for direct correlation. blogspot.com The absence of signals in the ¹H NMR spectrum at the deuterated positions, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides definitive confirmation of the deuteration sites. magritek.com For example, ²H NMR has been used to distinguish between natural and synthetic nicotine (B1678760) based on site-specific isotopic ratios. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy also provides valuable information. The ¹³C spectrum of linalool shows ten distinct signals, corresponding to its ten unique carbon atoms. squarespace.com When a carbon atom is directly bonded to deuterium, its resonance in the ¹³C NMR spectrum is affected in two ways: the signal may appear as a multiplet due to C-D coupling, and its chemical shift may be slightly altered (an isotope shift). Furthermore, the intensity of the signal for a deuterated carbon is often reduced in proton-decoupled ¹³C NMR spectra due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons. This allows for the identification of the carbon atoms bearing the deuterium labels.

Table 3: Representative ¹³C NMR Chemical Shifts for Linalool

Carbon Atom Chemical Shift (ppm) (approx.)
C1 111.6
C2 145.1
C3 73.4
C4 42.1
C5 22.8
C6 124.4
C7 131.6
C8 25.7
C9 (Methyl on C3) 27.9
C10 (Methyl on C7) 17.6

Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions. Data derived from general knowledge and spectral databases. squarespace.comspectrabase.com

By analyzing the changes in the ¹³C NMR spectrum of Linalool-d5 compared to its non-deuterated standard, researchers can precisely confirm the positions that have been successfully deuterated.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Deuterated Stereoisomers

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration and enantiomeric purity of chiral molecules, including deuterated stereoisomers like Linalool-d5. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. scispace.com

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the difference in absorbance of left and right circularly polarized infrared light during vibrational excitation. rsc.org For deuterated molecules, VCD offers a means to probe their three-dimensional structure and confirm their absolute stereochemistry by comparing experimental spectra with theoretical calculations. mdpi.comschrodinger.com The introduction of deuterium atoms creates chiral centers, and VCD can effectively distinguish between the resulting enantiomers. spiedigitallibrary.orgscm.com The technique's sensitivity allows for the detection of subtle conformational changes and intermolecular interactions, which can be influenced by isotopic substitution. While VCD can discern up to 1% differences in enantiomeric excess (e.e.), other chiroptical methods like Optical Rotatory Dispersion (ORD) can detect differences of 0.1% e.e. or better for samples with high specific rotations. scispace.com

Table 1: Chiroptical Spectroscopy Techniques for Enantiomeric Purity

TechniquePrincipleApplication to Deuterated Stereoisomers
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules. rsc.orgDetermination of absolute configuration and enantiomeric excess of molecules like Linalool-d5 by analyzing their vibrational spectra. mdpi.comspiedigitallibrary.org
Optical Rotatory Dispersion (ORD) Measurement of the change in the angle of plane-polarized light as a function of wavelength.Can be used to determine enantiomeric purity with high sensitivity for samples exhibiting significant optical rotation. scispace.com

Chromatographic Separation and Detection Principles for Deuterated Linalool

Chromatographic techniques are fundamental for the separation and analysis of complex mixtures, including the stereoisomers of deuterated compounds like Linalool-d5.

The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. thieme-connect.de Enantioselective gas chromatography (GC) is a powerful technique for separating the stereoisomers of volatile compounds like linalool. researchgate.net This is typically achieved by using a chiral stationary phase (CSP) within the GC column. These stationary phases, often based on cyclodextrins, create transient diastereomeric complexes with the enantiomers, leading to different retention times and thus their separation. mdpi.com

Several studies have demonstrated the successful enantioselective separation of linalool enantiomers using various chiral GC columns. researchgate.netacgpubs.orgmdpi.com For instance, multidimensional gas chromatography (MDGC) with a modified γ-cyclodextrin (Lipodex E) as the chiral stationary phase has been used for the fast and exact determination of the enantiomeric distribution of linalool in essential oils. acgpubs.org The elution order of the enantiomers, typically (R)-(-)-linalool followed by (S)-(+)-linalool, can be determined and quantified. researchgate.net In a study on kiwifruit flowers, racemic d5-linalool (B12374167) was used to investigate the enantioselective biosynthesis of linalool oxides, demonstrating the ability of the analytical method to distinguish between the deuterated enantiomers. researchgate.net

To enhance sensitivity and specificity, particularly for trace analysis, chromatographic methods are often coupled with powerful detection techniques in what are known as hyphenated techniques. nih.govresearchgate.net The combination of a separation technique with an on-line spectroscopic detection technology provides a wealth of information from a single analysis. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile compounds. nih.gov In the context of Linalool-d5, GC-MS allows for both the separation of its stereoisomers (when using a chiral column) and their sensitive detection and quantification. The mass spectrometer can distinguish Linalool-d5 from its non-deuterated counterpart based on their mass-to-charge ratio (m/z), making it an ideal internal standard for stable isotope dilution assays (SIDA). usra.eduresearchgate.net This approach has been used for the quantitation of (R)- and (S)-linalool in various matrices. researchgate.net

Multidimensional gas chromatography (MDGC) is another advanced separation technique that can be coupled with MS. mdpi.comunime.it MDGC systems use two or more columns with different stationary phases to achieve superior resolution for complex samples. unime.it This has been applied to the analysis of chiral monoterpenes, including deuterated isotopes, in wine, demonstrating the technique's capability for sensitive and reproducible measurements. mdpi.comresearchgate.net The use of deuterated standards like d5-linalool in these hyphenated methods is crucial for accurate quantification at trace levels. researchgate.netbeilstein-journals.org

Table 2: Chromatographic and Hyphenated Techniques for Linalool-d5 Analysis

TechniquePrincipleApplication to Linalool-d5
Enantioselective Gas Chromatography (GC) Separation of enantiomers using a chiral stationary phase. mdpi.comSeparation of (R)- and (S)-Linalool-d5 stereoisomers. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection and identification by MS. nih.govSensitive detection and quantification of Linalool-d5, often used as an internal standard. usra.eduresearchgate.net
Multidimensional Gas Chromatography (MDGC) Enhanced separation using multiple GC columns with different selectivities. unime.itHigh-resolution analysis of chiral monoterpenes, including deuterated linalool, in complex matrices. mdpi.comresearchgate.net

Mechanistic Studies and Biotransformation Pathways Employing Linalool D5

Elucidation of Enzymatic Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects

The use of deuterated compounds like Linalool-d5 is a well-established strategy in the study of enzyme kinetics, particularly for enzymes like cytochrome P450s that are involved in C-H bond cleavage. nih.govnih.gov A significant primary deuterium KIE provides strong evidence that the breaking of a C-H bond is a rate-limiting step in the enzymatic reaction. nih.gov

Investigating Cytochrome P450-Mediated Biotransformation in In Vitro Systems

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of compounds. nih.gov In vitro studies using human liver microsomes (HLM) and S9 fractions have shown that linalool (B1675412) is metabolically unstable, indicating rapid metabolism. mdpi.com For instance, linalool's half-life in HLM is approximately 19.94 minutes. mdpi.com

The biotransformation of linalool by specific human cytochrome P450 enzymes, such as CYP2D6, has been investigated, revealing pathways that include hydroxylation and epoxidation. mdpi.comresearchgate.net The use of deuterated linalool in such systems can help to pinpoint the exact sites of oxidation and the mechanisms involved. For example, studies with rat liver microsomes have shown that linalool can influence the activity of various CYP enzymes, such as CYP2A, and competitively inhibit others like CYP2C6. nih.gov

In plant systems, such as Arabidopsis thaliana, cytochrome P450 enzymes from the CYP76 family, like CYP76C1, are responsible for the oxidation of linalool into various linalool oxides, including lilac compounds. nih.govnih.gov These enzymes can metabolize both (R)- and (S)-linalool enantiomers into a range of hydroxylated and epoxidized products. nih.govnih.gov The use of deuterated linalool has been instrumental in studying these bioconversion pathways. frontiersin.org

Table 1: In Vitro Metabolism of Linalool

SystemKey FindingsReference
Human Liver Microsomes (HLM)Linalool is metabolically unstable with a half-life of 19.94 min. mdpi.com
Human S9 FractionLinalool degrades slowly with a half-life of 81.67 min. mdpi.com
Rat Liver MicrosomesLinalool increases the metabolic activity of CYP2A and competitively inhibits CYP2C6. nih.gov
Arabidopsis thaliana (CYP76C1)Metabolizes both R- and S-linalool to form various oxides like 8-OH-linalool. nih.gov

Tracing Metabolic Fates in Cell-Free Extracts and Microbial Cultures

Linalool-d5 is a valuable tracer for following the metabolic pathways in more complex biological systems beyond isolated enzymes. This includes cell-free extracts and whole-cell microbial cultures. Fungi, in particular, are known to biotransform linalool into a variety of products.

Screening studies with various fungi, such as Aspergillus niger and Botrytis cinerea, have identified the production of linalool oxides and 8-hydroxylinalool as major metabolites. nih.gov The formation of lilac aldehydes and alcohols has also been observed, proceeding through an 8-hydroxylinalool intermediate. nih.gov The yeast Saccharomyces cerevisiae has been shown to convert linalool into (±)-α-terpineol. mdpi.com

The use of deuterated precursors in these systems allows for the unambiguous identification of metabolites derived from the initial substrate, even in the presence of endogenous compounds. This approach has been critical in confirming the stereospecificity of certain biotransformations. nih.gov For example, specific stereoisomers of linalool oxide are formed as key intermediates in fungal oxyfunctionalization of linalool. nih.gov

Table 2: Microbial Biotransformation of Linalool

MicroorganismMajor ProductsReference
Aspergillus nigerLinalool oxides, 8-hydroxylinalool, lilac aldehydes, lilac alcohols nih.govmdpi.com
Botrytis cinereaLinalool oxides, 8-hydroxylinalool, lilac aldehydes, lilac alcohols nih.gov
Saccharomyces cerevisiae(±)-α-terpineol mdpi.com
Corynespora cassiicolaLinalool oxides (highly stereoselective) nih.gov

Characterization of Enzyme-Substrate Interactions with Deuterated Linalool

Understanding how a substrate like linalool binds to the active site of an enzyme is fundamental to explaining its catalytic transformation. While direct crystallographic studies of linalool-d5 complexed with enzymes are not widely reported, computational and spectroscopic methods provide significant insights.

Structural studies of bacterial monoterpene synthases, such as linalool synthase (bLinS), have revealed the architecture of the active site that directs the cyclization of the substrate. acs.org These studies often use substrate analogues to capture the enzyme-substrate complex. The use of deuterated substrates can further refine these models by providing experimental data on kinetic isotope effects, which can be compared to computational predictions. acs.org

The binding of linalool to cytochrome P450 enzymes is a prerequisite for its metabolism. The affinity and orientation of linalool within the active site will determine the products formed. Isotope labeling can help to probe the accessibility of different positions on the linalool molecule to the reactive oxygen species of the P450 enzyme.

Non-Enzymatic Degradation Mechanisms of Linalool-d5

Besides enzymatic transformations, linalool and its deuterated isotopologues can undergo degradation through various non-enzymatic processes, particularly those involving light, heat, and reactive oxygen species.

Photochemical Transformation Pathways

The photochemical degradation of linalool is relevant in various contexts, including atmospheric chemistry. Linalool can react with photochemically generated hydroxyl radicals (•OH), which is a significant removal pathway in the atmosphere. acs.orgnih.gov The reaction of linalool with •OH can lead to the formation of a variety of oxidation products, including acetone (B3395972). acs.org

Studies on the photodegradation of related compounds in solvent systems like methanol/water have been conducted, and the use of deuterated water (D2O) can provide insights into the role of the solvent in these reactions. core.ac.uk While specific studies on the photochemical transformation of linalool-d5 are not abundant, the principles of photochemistry suggest that the deuterated compound would follow similar pathways to its non-deuterated counterpart, with potential kinetic isotope effects influencing the rates of certain reactions.

Thermal and Oxidative Degradation Processes

Thermal degradation of linalool can occur at elevated temperatures, leading to the formation of various degradation products. nih.govmdpi.com Studies on linalool-rich essential oils have shown that heating can cause dehydroxylation to form compounds like β-myrcene, cis-ocimene, and trans-ocimene. nih.govmdpi.comresearchgate.net Ene cyclization reactions can also occur, yielding products such as limonene, terpinolene, and α-terpinene. nih.govmdpi.comresearchgate.net

Oxidative degradation of linalool can also be initiated by reactive species other than hydroxyl radicals, such as ozone (O3). The reaction of linalool with ozone is a known process that contributes to the formation of secondary organic aerosols in indoor environments. nih.gov This reaction proceeds via the Criegee mechanism, where ozone attacks the double bonds of the linalool molecule. nih.gov The subsequent reactions of the resulting Criegee intermediates can lead to a complex mixture of products. acs.org Again, while specific data on linalool-d5 may be limited, the general mechanisms of thermal and oxidative degradation are expected to be similar to those of unlabeled linalool.

Radical Intermediate Formation in Model Systems

The investigation into radical intermediates of linalool often focuses on its air-oxidation products, specifically allylic hydroperoxides, which are recognized as potent skin sensitizers. acs.orgnih.gov While direct studies employing Linalool-d5 for tracking radical formation were not identified in the reviewed literature, extensive research on unlabeled and other isotopically labeled linalool hydroperoxides provides significant mechanistic insights. These studies serve as the primary model for understanding the radical chemistry applicable to all linalool isotopologues.

The decomposition of linalool hydroperoxides, particularly 7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol, is a key process for generating reactive radical species. capes.gov.br In model systems designed to mimic in vivo conditions, such as iron-catalyzed redox systems (Fe(II)/Fe(III)), the formation of various radical intermediates has been successfully characterized using Electron Paramagnetic Resonance (EPR) spectroscopy combined with spin-trapping techniques. acs.orgcapes.gov.br

Research has demonstrated the formation of the following radical species from linalool hydroperoxides:

Alkoxyl Radicals: These are primary radicals formed upon the cleavage of the hydroperoxide O-O bond. capes.gov.brresearchgate.net

Peroxyl Radicals: These have also been characterized through spin-trapping studies. capes.gov.br

Carbon-Centered Radicals: Both alkoxyl and carbon-centered radicals have been trapped and identified, with their formation confirmed in models of reconstructed human epidermis, highlighting the physiological relevance of these pathways. acs.orgnih.gov

To further elucidate the specific carbon atoms involved in subsequent reactions, studies have utilized site-specific isotope labeling. In one key investigation, linalool hydroperoxides were synthesized with a ¹³C label at positions that are precursors to carbon-centered radicals. acs.orgnih.gov By reacting these labeled hydroperoxides with an amino acid model (N-acetylhistidine methyl ester or cysteine), researchers could track the formation of adducts. acs.orgcapes.gov.br This confirmed that carbon-centered radicals, arising from the initial alkoxyl radical, can directly modify amino acid side chains through radical processes. acs.orgnih.gov This work provides a definitive model for how these transient species can bind to skin proteins, initiating a sensitization response. acs.org

Isotope Tracing for Biosynthetic Pathway Elucidation in Botanical and Microbial Systems

The use of deuterium-labeled linalool, specifically Linalool-d5, has been instrumental in elucidating the complex biosynthetic and metabolic pathways of linalool in various plant species. By introducing Linalool-d5 into a biological system, researchers can trace the deuterium label through subsequent enzymatic transformations, identifying downstream metabolites and revealing the stereoselectivity of the involved enzymes.

In studies on kiwifruit species (Actinidia), racemic d5-linalool (B12374167) (rac-d5-linalool) has been a powerful tool. researchgate.netresearchgate.net Feeding experiments with rac-[4,4,10,10,10-(2)H(5)]linalool in Actinidia arguta flowers allowed for the tracking of the deuterium label into a series of important floral scent compounds. nih.gov The incorporation of the label was followed by gas chromatography-mass spectrometry (GC-MS) and enantioselective GC-MS, confirming the biotransformation of linalool into 8-hydroxylinalool, 8-oxolinalool, and subsequently into various lilac aldehyde and lilac alcohol stereoisomers. researchgate.net

These isotope tracing studies also revealed significant differences in enzyme selectivity between closely related species. For instance, flowers of Actinidia chrysantha, which naturally produce almost exclusively (S)-linalool, preferentially processed the (S)-isomer of the administered rac-d5-linalool to form linalool oxides. researchgate.net In contrast, Actinidia polygama flowers were less selective and were able to process significant amounts of the (R)-isomer of rac-d5-linalool as well. researchgate.net This demonstrates how Linalool-d5 can be used to probe the enantioselectivity of biosynthetic pathways.

Similar tracer studies have been conducted in grape berries (Vitis vinifera L. cv. Morio Muscat). researchgate.net In vivo feeding experiments using regioselectively labeled d5-(3R/S)-linalool demonstrated its stereoselective transformation into a range of oxidative metabolites. researchgate.net The deuterium label was traced into products such as diendiol (B1236987) II and both furanoid and pyranoid linalool oxides. researchgate.net The research also showed that these metabolites were efficiently converted into their glycosylated forms, indicating that glycosylation is a key subsequent step in the metabolic cascade within the grape berry. researchgate.net

The table below summarizes key findings from biotransformation studies that have utilized Linalool-d5 as a tracer.

Environmental Fate and Isotopic Signatures of Linalool D5

Atmospheric Chemistry and Gas-Phase Reactivity of Deuterated Linalool (B1675412)

The atmospheric chemistry of linalool, and by extension linalool-d5, is primarily dictated by its reactions with key atmospheric oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). dntb.gov.uacolorado.edu Linalool is an unsaturated tertiary alcohol, and its double bonds make it highly susceptible to oxidation. nih.gov The gas-phase reactions of linalool are significant in the context of atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and other atmospheric constituents. nih.govacs.org

Studies on the gas-phase isomerization of pinan-2-ol have shown that linalool is a primary product at high temperatures (450–600 °C), indicating its role as an intermediate in complex atmospheric reaction sequences. nih.govresearchgate.net While specific kinetic data for the reactions of linalool-d5 are not extensively available, the principles of kinetic isotope effects suggest that the deuterated form may exhibit slightly different reaction rates compared to the non-deuterated linalool. These differences, although often small, can provide valuable insights into reaction mechanisms.

The reaction of linalool with OH radicals is a crucial atmospheric removal process. dntb.gov.uacolorado.edu Similarly, its reaction with ozone is a significant degradation pathway, with reported rate constants for the parent compound, myrcene, providing a reference for similar unsaturated terpenes. researchgate.net The presence of deuterium (B1214612) in linalool-d5 can influence the bond-breaking and bond-forming steps in these reactions, potentially leading to measurable differences in product distributions and reaction rates.

Biogeochemical Cycling and Environmental Degradation Kinetics in Non-Biological Matrices

The biogeochemical cycling of linalool encompasses its emission from terrestrial vegetation, atmospheric transport and transformation, and eventual deposition and degradation in various environmental compartments. copernicus.orgtesisenred.netus-ocb.org Linalool is a common volatile organic compound (VOC) emitted by a wide range of plants. nih.gov Once in the environment, its fate is governed by a combination of physical, chemical, and biological processes.

In non-biological matrices, such as water and soil, the degradation of linalool-d5 is influenced by factors like photolysis, hydrolysis, and abiotic oxidation. While linalool itself is known to undergo transformations, such as degradation to geraniol (B1671447) and nerol (B1678202) under acidic conditions, the specific kinetics for linalool-d5 in these matrices are not well-documented. researchgate.net However, studies on the environmental fate of other organic compounds provide a framework for understanding these processes. For instance, the degradation of polycyclic aromatic hydrocarbons (PAHs) in coastal Antarctic waters has been shown to be influenced by snow-derived inputs and microbial activity, highlighting the complex interplay of factors that can affect the persistence of organic compounds in the environment. nih.gov

The use of isotopically labeled compounds like linalool-d5 is instrumental in elucidating these degradation pathways. By tracking the isotopic signature, researchers can distinguish between different transformation products and quantify the rates of various degradation reactions without interference from background levels of the natural compound.

Isotope Fractionation During Environmental Transport and Transformation Processes

Isotope fractionation, the partitioning of isotopes between two substances or phases, is a powerful tool for understanding the environmental transport and transformation of organic compounds. ufz.de During processes such as diffusion, evaporation, and chemical reactions, molecules containing lighter isotopes tend to react or move slightly faster than those with heavier isotopes, leading to a change in the isotopic ratio of the remaining compound. nih.govfrontiersin.org

For linalool-d5, isotope fractionation can occur during its transport through the atmosphere and its degradation in various environmental matrices. For example, during gas-phase diffusion in the unsaturated zone, molecules with lighter isotopes (in this case, non-deuterated linalool) would diffuse faster than the heavier linalool-d5, leading to an enrichment of the heavier isotope in the source area over time. nih.gov

Similarly, during biodegradation or chemical degradation, the breaking of chemical bonds often exhibits a kinetic isotope effect, where molecules with lighter isotopes react more readily. engineering.org.cn This results in the residual, unreacted pool of the compound becoming progressively enriched in the heavier isotope. nih.gov The magnitude of this fractionation can provide insights into the specific degradation mechanisms at play. engineering.org.cn

Computational and Theoretical Investigations of Linalool D5

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the electronic structure, stable geometries, and conformational landscape of Linalool-d5. These methods solve approximations of the Schrödinger equation to find the lowest energy arrangements of atoms in a molecule.

Detailed computational studies on linalool (B1675412) have employed various levels of theory to identify its multiple conformers. researchgate.net For instance, geometry optimizations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. researchgate.net The inclusion of dispersion corrections (e.g., D3BJ) is crucial for accurately modeling non-covalent interactions, such as the intramolecular hydrogen bond between the hydroxyl group and the π-orbital of the double bond, which stabilizes the lowest-energy conformer. researchgate.net

Table 1: Quantum Chemical Parameters Calculated for Linalool
ParameterDescriptionSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital.Indicates the tendency to donate electrons; higher energy suggests greater reactivity as a nucleophile. biointerfaceresearch.com
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbital.Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. biointerfaceresearch.com
ΔE (HOMO-LUMO Gap)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap implies higher chemical reactivity and lower kinetic stability. biointerfaceresearch.com
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.Helps identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other species. biointerfaceresearch.com
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Molecular Dynamics Simulations of Linalool-d5 Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding how a small molecule like Linalool-d5 interacts with complex biological macromolecules such as enzymes and receptors. nih.govfrontiersin.org MD simulations can reveal the dynamics of the binding process, the stability of the ligand-protein complex, and the conformational changes induced by the interaction. frontiersin.org

In the context of linalool, MD simulations have been used to investigate its interaction with enzymes like linalool/nerolidol synthase (LNS). nih.gov Such studies can elucidate how the substrate fits into the enzyme's active site and how specific amino acid residues contribute to binding and catalysis. nih.govnih.gov For example, simulations can show that specific mutations in an enzyme's active site create a steric barrier that prevents a larger substrate from binding, thereby shifting the enzyme's specificity, as seen in efforts to engineer monofunctional linalool synthases. nih.gov

These computational protocols are directly transferable to Linalool-d5. Since MD simulations rely on classical mechanics and force fields (like AMBER or OPLS3), the primary change for Linalool-d5 is the increased mass of the five deuterium (B1214612) atoms. mdpi.comnih.gov While this mass change does not affect the static binding interactions (e.g., hydrogen bonds, van der Waals forces), it can subtly influence the dynamics of the molecule within the binding pocket and the vibrational modes of the complex. MD simulations are therefore a key tool for predicting how deuteration might affect the residence time of the ligand in a receptor or the efficiency of an enzymatic process. frontiersin.org

Table 2: Key Aspects of Molecular Dynamics Simulations for Ligand-Protein Interactions
AspectDescriptionInformation Gained
Force FieldA set of parameters (e.g., for bond lengths, angles, dihedrals, and non-bonded interactions) used to calculate the potential energy of the system. Examples include AMBER, CHARMM, GROMOS, and OPLS. mdpi.comnih.govDetermines the accuracy of the simulation in representing the physical system.
DockingA preliminary step to predict the preferred orientation of the ligand when bound to a receptor to form a stable complex. frontiersin.orgProvides a starting structure for the MD simulation.
SolvationThe explicit inclusion of solvent molecules (usually water) to mimic the biological environment. nih.govCrucial for accurately modeling protein folding, dynamics, and ligand binding.
Binding Free Energy CalculationMethods like MM/PBSA or umbrella sampling are used to quantify the strength of the ligand-receptor interaction.Predicts the binding affinity of the ligand to its target.
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the protein or ligand over the course of the simulation.Assesses the stability of the simulation and conformational changes in the macromolecule.

Prediction of Spectroscopic Properties and Isotopic Shifts

Computational methods are highly effective for predicting the spectroscopic properties of molecules, and they are especially useful for understanding the effects of isotopic substitution in Linalool-d5. The replacement of hydrogen (¹H) with deuterium (²H or D) leads to predictable changes in various spectra, most notably in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In NMR spectroscopy, the most direct effect is the disappearance of signals in the ¹H spectrum at the sites of deuteration and the appearance of corresponding signals in the ²H spectrum. researchgate.net Furthermore, deuteration causes small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an isotopic shift. huji.ac.il These shifts are defined as: ⁿΔX(D) = δX(H) - δX(D), where 'n' is the number of bonds separating the observed nucleus (X) from the deuterium atom. nih.gov

Primary Isotopic Shifts (n=0) : The difference in chemical shift between ¹H and ²H at the same position. huji.ac.il

Secondary Isotopic Shifts (n>0) : The change in chemical shift of a nearby nucleus (e.g., ¹³C or another ¹H) due to deuterium substitution. huji.ac.ilnih.gov These shifts are typically small (measured in parts per billion, ppb) but are valuable for confirming the location of isotopic labels and for studying molecular structure and bonding. huji.ac.il

Theoretical calculations can also predict vibrational spectra (IR and Raman). The frequency of a bond vibration is dependent on the masses of the connected atoms. Because deuterium is approximately twice as heavy as hydrogen, C-D bond stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. This isotopic shift is a clear and predictable hallmark of deuteration.

Table 3: Predicted Spectroscopic Effects of d5-Deuteration on Linalool
Spectroscopy TypePredicted EffectComputational Method
1H NMRDisappearance of signals corresponding to the five deuterated positions. Minor shifts (secondary isotopic shifts) on remaining proton signals. huji.ac.ilDFT calculations of magnetic shielding tensors.
13C NMRAppearance of triplet multiplicity for carbons directly bonded to deuterium (due to 13C-D coupling). Small upfield or downfield secondary isotopic shifts on nearby carbon signals. nih.govDFT calculations of magnetic shielding tensors.
2H NMRAppearance of signals at chemical shifts corresponding to the sites of deuteration. researchgate.netresearchgate.netDFT calculations of magnetic shielding tensors.
Mass Spectrometry (MS)Increase in the molecular weight by approximately 5 Da compared to unlabeled linalool (159 vs. 154 g/mol). nih.govNot applicable (direct calculation of mass).
Infrared (IR) / RamanAppearance of C-D stretching bands at lower wavenumbers (approx. 2100-2250 cm-1) compared to C-H stretches (approx. 2850-3000 cm-1).DFT calculations of harmonic vibrational frequencies. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states. For Linalool-d5, this is particularly relevant for predicting how deuteration affects reaction rates—a phenomenon known as the kinetic isotope effect (KIE).

Theoretical studies on linalool have explored various reaction pathways, including its atmospheric oxidation, thermal rearrangement, and acid-catalyzed cyclization. researchgate.netnih.govuchile.cl These studies use quantum chemical methods to:

Identify Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures. researchgate.net

Locate Transition States (TS): A transition state is the highest energy point along the lowest energy path between a reactant and a product. rsc.org Locating this first-order saddle point on the potential energy surface is critical for understanding the reaction mechanism. nih.gov

Calculate Activation Energies (Ea): The energy difference between the transition state and the reactants determines the activation energy, which is the primary factor controlling the reaction rate. biointerfaceresearch.com

When a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with a deuterium (C-D) typically slows the reaction down. This is because the C-D bond has a lower zero-point vibrational energy and is effectively stronger, requiring more energy to break. Reaction pathway modeling can quantify this effect by calculating the activation energies for both the deuterated and non-deuterated species. Such analyses have been applied to the unimolecular substitution of linalool derivatives and the atmospheric oxidation of linalool, providing deep mechanistic insight. nih.govrsc.org

Table 4: Computationally Modeled Reaction Types for Linalool
Reaction TypeDescriptionKey Computational Findings
Atmospheric OxidationReaction initiated by radicals like ·OH, leading to the formation of peroxy radicals (RO2·) and subsequent products. nih.govModeling identifies complex pathways including H-shifts and cyclizations, crucial for understanding atmospheric chemistry. nih.gov
AutoxidationReaction with molecular oxygen (O2) to form hydroperoxides, which are known allergens. researchgate.netCalculations support the formation of specific hydroperoxide isomers via radical and ene-type mechanisms. researchgate.net
Rearrangement/CyclizationIntramolecular reactions, often acid-catalyzed, leading to cyclic ethers (linalool oxides) or other terpenes like α-terpineol. uchile.clAnalysis of transition states helps explain product stereochemistry and the influence of solvent on the reaction. rsc.org
Proton Transfer ReactionsIon-molecule reactions relevant to analytical techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).Trajectory calculations are used to determine reaction rate constants. rsc.org

Emerging Research Directions and Advanced Applications of Linalool D5

Development of Novel Linalool-d5 Synthesis and Purification Techniques

The synthesis of Linalool-d5 is a critical step in its application as an analytical standard and tracer. While several methods exist for the synthesis of linalool (B1675412) itself, such as the turpentine (B1165885) oil-firpene method and the acetylene (B1199291) acetone (B3395972) method, the introduction of deuterium (B1214612) atoms requires specialized approaches. google.com One classic laboratory synthesis of linalool involves the nucleophilic attack of an acetylide ion on methyl heptenone to create dehydrolinalool, which is then selectively reduced. bris.ac.uk Another method utilizes the reaction of vinyl magnesium bromide with methylheptenone. bris.ac.uk For Linalool-d5, these synthetic pathways can be adapted by using deuterated starting materials or reagents.

The primary goal in synthesizing Linalool-d5 for research purposes is to achieve high isotopic purity. This is crucial for its use as an internal standard in mass spectrometry-based analyses, where it helps to correct for variations in sample preparation and instrument response. hilarispublisher.comclearsynth.com Purification of the final product is typically achieved through techniques like flash chromatography. nih.govfrontiersin.orgresearchgate.net The purity and identity of the synthesized Linalool-d5 are then confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govfrontiersin.org

Table 1: Synthesis and Purification Techniques for Linalool Analogs

Technique Description Reference
Chemical Synthesis Classic methods include the Ruzicka and Fornasir synthesis using methyl heptenone and an acetylide ion, followed by selective reduction. Another approach by Normant uses vinyl magnesium bromide. bris.ac.uk
Isotopic Labeling Introduction of deuterium atoms can be achieved by using deuterated precursors or reagents in established synthetic routes. hilarispublisher.com
Flash Chromatography A common purification technique used to separate the desired deuterated compound from non-deuterated analogs and reaction byproducts. nih.govfrontiersin.org
NMR Spectroscopy Used to confirm the structure and the position of deuterium labeling in the final product. nih.govfrontiersin.org
Mass Spectrometry Confirms the molecular weight and isotopic enrichment of the synthesized Linalool-d5. nih.govfrontiersin.org

Integration into Multi-Omics Approaches for System-Level Understanding of Linalool Biology (non-clinical)

Linalool-d5 is an essential tool in multi-omics studies, particularly in metabolomics, for achieving a system-level understanding of linalool's biological roles. In these non-clinical studies, Linalool-d5 serves as an ideal internal standard for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.cn The use of a deuterated internal standard is considered the best practice for overcoming challenges such as ion suppression and signal drift in mass spectrometry, ensuring accurate quantification of linalool and its metabolites in complex biological samples. sigmaaldrich.cnresearchgate.net

By incorporating Linalool-d5 into metabolomics workflows, researchers can precisely track the metabolic fate of linalool within a biological system. This allows for the identification and quantification of various metabolites, providing insights into the enzymatic pathways involved in its biotransformation. researchgate.net This approach is crucial for understanding how organisms process linalool and the subsequent physiological effects of its metabolites. The ability to distinguish between the exogenously supplied deuterated linalool and the endogenous, non-labeled compounds is fundamental to these investigations. researchgate.net

Table 2: Application of Linalool-d5 in Multi-Omics

Omics Field Application of Linalool-d5 Key Benefit Reference
Metabolomics Internal standard for LC-MS and GC-MS analysis of linalool and its metabolites. Accurate quantification, correction for matrix effects, and improved method reliability. clearsynth.comsigmaaldrich.cnresearchgate.net
Systems Biology Tracer for studying the metabolic pathways and biotransformation of linalool in a biological system. Enables precise tracking of metabolic fate and identification of novel metabolites. researchgate.net

Advanced Applications in Environmental Monitoring and Tracer Studies

The use of deuterated compounds like Linalool-d5 as tracers is a growing area of interest in environmental science. isowater.comzeochem.com Stable isotopes are powerful tools for tracking the movement and fate of substances in the environment. mdpi.com Deuterated compounds, in particular, can be used to trace the source, transport, and transformation of pollutants and other chemicals in various environmental matrices, including water and soil. zeochem.commdpi.com

Linalool is a volatile organic compound (VOC) that is released into the atmosphere from both natural and anthropogenic sources. researchgate.net By using Linalool-d5 as a tracer, researchers can differentiate between these sources and study its atmospheric chemistry, including its oxidation and degradation pathways. This is particularly relevant in urban environments where VCPs (Volatile Chemical Products) are significant sources of VOCs. researchgate.netacs.org Furthermore, in hydrological studies, deuterated water is used to trace groundwater movement, and a similar principle can be applied with deuterated organic compounds like Linalool-d5 to study the fate of organic contaminants in water systems. zeochem.comresearchgate.net

Table 3: Linalool-d5 in Environmental Studies

Application Area Specific Use Information Gained Reference
Atmospheric Chemistry Tracer for studying the atmospheric fate of linalool. Source apportionment, understanding of oxidation and degradation pathways. researchgate.netacs.org
Hydrology Potential tracer for studying the transport and fate of organic contaminants in water. Insights into contaminant movement, degradation, and interaction with the environment. zeochem.comresearchgate.net
Soil Science Tracer to study the movement and transformation of linalool in soil ecosystems. Understanding of biodegradation and transport processes in soil. zeochem.com

Unexplored Mechanistic Pathways and Novel Biotransformation Products

Research into the biotransformation of linalool has revealed a complex network of metabolic pathways. surrey.ac.ukresearchgate.netnih.gov In various organisms, including fungi and plants, linalool is known to be metabolized into a range of products, such as linalool oxides (furanoid and pyranoid forms), 8-hydroxylinalool, and α-terpineol. researchgate.netnih.govmdpi.com For instance, the fungus Botrytis cinerea predominantly converts linalool to (E)-2,6-dimethyl-2,7-octadiene-1,6-diol. researchgate.net In plants, linalool can be converted to various hydroxylated and cyclized derivatives. researchgate.net

The use of isotopically labeled substrates like Linalool-d5 allows for the unambiguous identification of these and other, potentially novel, metabolites. By feeding Linalool-d5 to a biological system and analyzing the resulting products by mass spectrometry, researchers can distinguish the metabolites of the administered linalool from the endogenous metabolic background. researchgate.netresearchgate.net This approach has been instrumental in elucidating the stereoselective nature of linalool metabolism and has led to the identification of key intermediates in its biotransformation, such as 6,7-epoxylinalool. nih.gov Further research using Linalool-d5 is poised to uncover even more intricate details of its metabolic fate, potentially revealing new enzymatic reactions and bioactive metabolites.

Table 4: Known and Potential Biotransformation Products of Linalool

Organism/System Known Biotransformation Products Postulated Intermediates Reference
Fungi (Aspergillus niger, Botrytis cinerea) Linalool oxides (furanoid and pyranoid), 8-hydroxylinalool, lilac aldehydes, lilac alcohols, (E)-2,6-dimethyl-2,7-octadiene-1,6-diol 8-hydroxylinalool, 6,7-epoxylinalool researchgate.netnih.gov
Plants (Vitis vinifera) Linalool oxides, diendiols, hotrienol, 8-hydroxy linalool, and their glycoconjugates - researchgate.net
Brewing Yeast β-citronellol, nerol (B1678202), alpha-terpineol Geraniol (B1671447) byo.com
Rat Dihydrolinalool, tetrahydrolinalool (B1194170) (conjugated with glucuronic acid or sulphate) - surrey.ac.uksurrey.ac.uk

Q & A

Q. How is Linalool-d5 synthesized for use as an internal standard in analytical chemistry?

Linalool-d5 is typically synthesized via isotopic exchange or deuterium-labeled precursor reactions. A green chemistry approach involves one-pot synthesis using lacunar polyoxometalate catalysts (e.g., Na₇PW₁₁O₃₉) and hydrogen peroxide (H₂O₂) under mild conditions. This method achieves high conversion rates (e.g., >90%) and selectivity for epoxide derivatives while minimizing isotopic scrambling . Key parameters include catalyst composition, reaction temperature (20–25°C), and oxidant concentration. Researchers should validate isotopic purity (>98% deuterium incorporation) using NMR and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are most effective for quantifying Linalool-d5 in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is widely used. Deuterated analogs like Linalool-d5 improve quantification accuracy by compensating for matrix effects. For example, β-Linalool detection in basil oil achieved 55.63% purity via GC-MS with a split ratio of 1:50 and temperature programming (60°C to 240°C at 3°C/min) . Method validation should include recovery studies (spiked samples) and cross-validation with liquid chromatography-tandem MS (LC-MS/MS) to resolve co-eluting terpenes.

Q. How does the isotopic purity of Linalool-d5 impact its performance in mass spectrometry-based assays?

Isotopic purity directly affects signal specificity. Impurities (e.g., non-deuterated linalool) can lead to inaccurate quantification due to overlapping ion fragments. Researchers should use HRMS to monitor key fragments (e.g., m/z 93 for linalool vs. m/z 98 for Linalool-d5). A purity threshold of ≥95% deuterium incorporation is recommended, with batch-to-batch variability assessed via triplicate analyses .

Q. What are the key considerations for ensuring the stability of Linalool-d5 during long-term storage?

Store Linalool-d5 in amber vials under inert gas (argon or nitrogen) at −20°C to prevent oxidation and deuterium loss. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation products via GC-MS. Acidic or basic conditions should be avoided, as they promote isotopic exchange; buffer solutions (pH 6–8) are ideal for aqueous matrices .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize isotopic scrambling during Linalool-d5 synthesis?

Isotopic scrambling is mitigated by controlling reaction kinetics and solvent polarity. Use aprotic solvents (e.g., dichloromethane) and low temperatures (0–10°C) to slow proton-deuterium exchange. Catalyst screening (e.g., comparing H₃PW₁₂O₄₀ vs. Na₇PW₁₁O₃₉) can identify systems with higher selectivity for deuterium retention. Kinetic studies (e.g., time-resolved NMR) help identify scrambling pathways .

Q. What strategies are effective for resolving co-elution issues between Linalool-d5 and endogenous analogs in GC-MS chromatograms?

Employ multidimensional chromatography (GC×GC-MS) or tandem MS (MS/MS) to separate co-eluting isomers. For example, using a mid-polar primary column (DB-17) paired with a highly polar secondary column (DB-200) improves resolution. Alternative ionization methods (e.g., chemical ionization) can reduce fragmentation overlap. Machine learning tools (e.g., deconvolution algorithms) further aid peak identification in complex matrices .

Q. How do solvent systems and pH conditions influence the deuterium retention stability of Linalool-d5 in biological matrices?

Deuterium loss is accelerated in protic solvents (e.g., methanol) and acidic/basic environments. In biological fluids (e.g., plasma), stabilize Linalool-d5 using phosphate buffers (pH 7.4) and avoid freeze-thaw cycles. Deuterium retention can be quantified via isotope ratio mass spectrometry (IRMS), with <2% loss over 24 hours at 37°C considered acceptable .

Q. What computational modeling approaches can predict isotopic interference patterns in Linalool-d5 when used with novel detection systems?

Density functional theory (DFT) simulations model deuterium’s effects on molecular fragmentation pathways. For example, comparing theoretical m/z values of linalool and Linalool-d5 fragments improves MS library matching. Machine learning models trained on existing GC-MS datasets can predict retention time shifts caused by isotopic substitution, aiding method development .

Methodological Frameworks for Research Design

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable deuterium purity across batches), apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, if isotopic scrambling occurs inconsistently, a revised hypothesis might focus on solvent-catalyst interactions .
  • Experimental Design : Use PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure stability studies. Example: Compare deuterium retention in Linalool-d5 stored at −20°C vs. 4°C (outcome: % purity over 6 months) .

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